molecular formula C11H14N2O3 B5114975 N'-(methoxyacetyl)-2-methylbenzohydrazide

N'-(methoxyacetyl)-2-methylbenzohydrazide

Cat. No. B5114975
M. Wt: 222.24 g/mol
InChI Key: XWUIMDLAMQBGHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(methoxyacetyl)-2-methylbenzohydrazide, also known as MMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMB is a hydrazide derivative of 2-methylbenzoic acid and is synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of N'-(methoxyacetyl)-2-methylbenzohydrazide is not fully understood, but studies have suggested that it works by disrupting the mitochondrial membrane potential in cancer cells. This disrupts the energy production process in the cancer cells, leading to their death. N'-(methoxyacetyl)-2-methylbenzohydrazide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N'-(methoxyacetyl)-2-methylbenzohydrazide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N'-(methoxyacetyl)-2-methylbenzohydrazide has been shown to have antioxidant effects. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, potentially leading to drug interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(methoxyacetyl)-2-methylbenzohydrazide is its simple synthesis method, which makes it easily accessible for laboratory experiments. However, N'-(methoxyacetyl)-2-methylbenzohydrazide has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N'-(methoxyacetyl)-2-methylbenzohydrazide has been shown to have potential toxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for the study of N'-(methoxyacetyl)-2-methylbenzohydrazide. One potential direction is the development of N'-(methoxyacetyl)-2-methylbenzohydrazide-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of N'-(methoxyacetyl)-2-methylbenzohydrazide and its potential interactions with other drugs. Finally, studies are needed to determine the long-term effects of N'-(methoxyacetyl)-2-methylbenzohydrazide and its potential toxicity in humans.
In conclusion, N-(methoxyacetyl)-2-methylbenzohydrazide has shown great potential in scientific research for its anti-cancer, anti-inflammatory, and antioxidant properties. Its simple synthesis method and potential therapeutic applications make it a promising compound for future research.

Synthesis Methods

N'-(methoxyacetyl)-2-methylbenzohydrazide can be synthesized through the reaction of 2-methylbenzoic acid with methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to yield N'-(methoxyacetyl)-2-methylbenzohydrazide. The synthesis of N'-(methoxyacetyl)-2-methylbenzohydrazide is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N'-(methoxyacetyl)-2-methylbenzohydrazide has been studied extensively for its potential therapeutic applications. One of the most promising applications of N'-(methoxyacetyl)-2-methylbenzohydrazide is its ability to inhibit the growth of cancer cells. Studies have shown that N'-(methoxyacetyl)-2-methylbenzohydrazide can induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential. N'-(methoxyacetyl)-2-methylbenzohydrazide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N'-(2-methoxyacetyl)-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-5-3-4-6-9(8)11(15)13-12-10(14)7-16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUIMDLAMQBGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.